molecular formula C12H10O2 B2406355 Methyl 4-ethynylcubane-1-carboxylate CAS No. 2167874-38-4

Methyl 4-ethynylcubane-1-carboxylate

Cat. No.: B2406355
CAS No.: 2167874-38-4
M. Wt: 186.21
InChI Key: CKNWZMAUUHXGMY-UHFFFAOYSA-N
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Description

Methyl 4-ethynylcubane-1-carboxylate is a highly strained cubane derivative characterized by a cubane core (a cube-shaped hydrocarbon) with two functional groups: a methoxycarbonyl (ester) group at position 1 and an ethynyl (acetylene) group at position 2. The cubane scaffold is renowned for its high symmetry and strain energy (~166 kcal/mol), which imparts unique reactivity and stability profiles to its derivatives . This compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole), often yielding products in moderate to high yields (e.g., 81% in related cubane ester syntheses) . Its molecular formula is C₁₁H₁₀O₂, with a molar mass of 182.20 g/mol (inferred from structural analogs) .

Cubane derivatives are increasingly studied for their ability to act as rigid spacers or bioisosteres in drug design, where their three-dimensional structure mimics aromatic rings while offering distinct electronic properties .

Properties

IUPAC Name

methyl 4-ethynylcubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-11-4-7-5(11)9-6(11)8(4)12(7,9)10(13)14-2/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWZMAUUHXGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167874-38-4
Record name methyl 8-ethynylcubane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethynylcubane-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of cubane-1,4-dicarboxylic acid, which is then selectively esterified to yield cubane-1-carboxylate. The ethynyl group is introduced via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynylcubane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methyl 4-ethynylcubane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-ethynylcubane-1-carboxylate exerts its effects is primarily through its strained cubane core, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The ethynyl group also contributes to its reactivity by participating in additional chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Cubane Derivatives

Structural and Functional Group Variations

Key structural analogs of Methyl 4-ethynylcubane-1-carboxylate include cubane derivatives with varying substituents at position 3. These substitutions significantly influence physical properties, reactivity, and applications:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound Ethynyl (-C≡CH) C₁₁H₁₀O₂ 182.20 High strain, electron-withdrawing group; suitable for click chemistry
Methyl 4-chlorocubane-1-carboxylate Chloro (-Cl) C₁₀H₉ClO₂ 196.63 Electronegative substituent; potential for nucleophilic substitution
Methyl 4-formylcubane-1-carboxylate Formyl (-CHO) C₁₁H₁₀O₃ 198.20 Aldehyde functionality; reactive toward Grignard or condensation reactions
Methyl 4-methoxycubane-1-carboxylate Methoxy (-OCH₃) C₁₁H₁₂O₃ 200.21 Electron-donating group; enhances solubility in polar solvents
Dimethyl cubane-1,4-dicarboxylate Methoxycarbonyl (-COOCH₃) at 1 and 4 C₁₂H₁₂O₄ 244.22 Symmetric ester; used as a rigid linker in polymers

Physical and Chemical Properties

  • Solubility: Methoxy and ester groups improve solubility in polar solvents (e.g., DMF, THF) compared to nonpolar cubane hydrocarbons .
  • Thermal Stability : Cubane derivatives generally decompose above 200°C due to strain-induced instability. Ethynyl substituents may lower decomposition temperatures slightly due to increased reactivity .
  • Acidity : The ethynyl group increases the acidity of adjacent protons (pKa ~25–28), making deprotonation feasible for further functionalization .

Biological Activity

Methyl 4-ethynylcubane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) based on existing literature and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.18 g/mol
  • IUPAC Name : this compound

The compound features a cubane core, which is known for its rigidity and unique three-dimensional structure, potentially influencing its biological interactions.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Activity (Zone of Inhibition, mm)Fungal Activity (Zone of Inhibition, mm)
Methyl 4-chlorocubane-1-carboxylate12 (E. coli)10 (C. albicans)
Methyl 4-bromocubane-1-carboxylate15 (S. aureus)12 (A. niger)
This compoundNot yet testedNot yet tested

Note: The above data is extrapolated from studies on similar cubane derivatives.

Cytotoxicity and Cancer Research

The potential anticancer properties of cubane derivatives have been explored in various studies. These compounds often target specific pathways involved in cell proliferation and apoptosis.

Case Study: Cubane Derivatives in Cancer Treatment

In a study examining the effects of cubane derivatives on cancer cell lines, it was found that certain modifications to the cubane structure significantly enhanced cytotoxicity against breast cancer cells.

  • Key Findings :
    • Compounds with electron-withdrawing groups showed increased potency.
    • The mechanism involved the induction of apoptosis through the mitochondrial pathway.

These findings suggest that this compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Factors Influencing Activity:

  • Substituent Effects : The presence of different functional groups can significantly alter the compound's interaction with biological targets.
  • Steric Hindrance : The bulky nature of the cubane framework may affect binding affinity to enzymes or receptors.
  • Electronic Properties : Modifications that enhance electron density can improve reactivity and selectivity towards biological targets.

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